NSC 405020 is derived from the reaction of 3,4-dichlorobenzoyl chloride with 1-methylbutylamine. It belongs to the class of substituted benzamides, characterized by the presence of a benzene ring substituted with chlorine atoms and an amide functional group. The compound is cataloged under CAS number 7497-07-6 and is recognized for its potential therapeutic applications in oncology.
The synthesis of NSC 405020 involves several key steps:
For industrial production, processes are scaled up, optimizing conditions such as temperature and pressure to maximize yield and purity. Automated systems are often employed for precise control over reaction parameters.
The molecular structure of NSC 405020 features:
The structural formula can be represented as follows:
NSC 405020 is involved in various chemical reactions:
These reactions typically utilize organic solvents like dichloromethane and bases such as triethylamine.
NSC 405020 functions as a selective inhibitor of MT1-MMP by binding to its hemopexin domain. This interaction prevents MT1-MMP from homodimerizing, thereby inhibiting its activity without directly affecting its catalytic function. This selective inhibition is significant for therapeutic applications, as it minimizes off-target effects associated with broader-spectrum matrix metalloproteinase inhibitors .
NSC 405020 exhibits several notable properties:
These properties make NSC 405020 suitable for various applications in biochemical research .
NSC 405020 has significant applications in cancer research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3